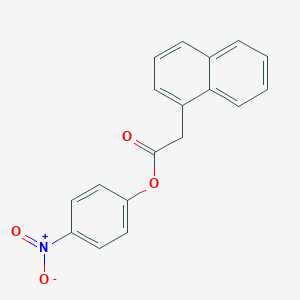

(4-nitrophenyl) 2-naphthalen-1-ylacetate

Description

Theoretical Framework of Ester Reactivity in Organic Systems

The reactivity of esters is governed by a combination of electronic and steric factors centered around the ester functional group. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to nucleophilic attack. The adjacent single-bonded oxygen atom also plays a crucial role, influencing the electron density at the carbonyl carbon through resonance.

The general mechanism for many ester reactions, such as hydrolysis and transesterification, proceeds through a nucleophilic acyl substitution pathway. This typically involves the formation of a tetrahedral intermediate, which then collapses to expel a leaving group. The stability of this intermediate and the facility with which the leaving group departs are key determinants of the reaction rate.

Electronic Effects: The electronic nature of the substituents on both the acyl and alkoxy portions of the ester can significantly modulate its reactivity. Electron-withdrawing groups on the acyl side increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. Conversely, electron-donating groups decrease reactivity. On the alkoxy side, a more electron-withdrawing group makes the corresponding alkoxide a better leaving group, thereby accelerating the reaction.

Steric Effects: The size of the groups surrounding the ester functionality can hinder the approach of a nucleophile, a phenomenon known as steric hindrance. Bulky substituents on either the acyl or alkoxy portion can slow down the rate of reaction by making the formation of the tetrahedral intermediate more difficult.

Role of Activated Esters in Mechanistic Organic Chemistry

Activated esters are a special class of esters that are designed to be highly reactive towards nucleophiles. This enhanced reactivity is typically achieved by incorporating a strongly electron-withdrawing group in the alkoxy portion of the molecule, which makes the alkoxide an excellent leaving group.

One of the most prominent examples of an activated ester is the p-nitrophenyl ester. The presence of the nitro group, a powerful electron-withdrawing group, in the para position of the phenyl ring makes the p-nitrophenoxide ion a very stable and good leaving group. This significantly enhances the rate of nucleophilic acyl substitution reactions.

In mechanistic organic chemistry, p-nitrophenyl esters serve as valuable tools for several reasons:

Studying Reaction Kinetics: The release of the p-nitrophenoxide ion, which is intensely yellow in color, can be easily monitored by UV-Vis spectroscopy. This allows for the convenient determination of reaction rates and the study of enzyme kinetics.

Peptide Synthesis: Historically, p-nitrophenyl esters were instrumental in the synthesis of peptides. Their high reactivity allows for the formation of amide bonds under mild conditions, minimizing the risk of racemization at the chiral centers of the amino acids.

Probing Enzyme Mechanisms: Due to their reactivity, p-nitrophenyl esters are often used as substrates to study the activity of various enzymes, such as esterases and lipases. The rate of hydrolysis of the ester provides a measure of the enzyme's catalytic efficiency.

Overview of Naphthalene-Derived Compounds in Chemical Synthesis and Mechanistic Studies

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in the design and synthesis of a wide range of organic molecules. Its extended π-electron system imparts unique photophysical properties, making naphthalene derivatives valuable as fluorescent probes and molecular sensors. The rigid and planar structure of the naphthalene ring system also provides a well-defined framework for studying molecular interactions and reaction mechanisms.

In chemical synthesis, naphthalene derivatives are utilized as key intermediates in the preparation of pharmaceuticals, agrochemicals, and materials. The reactivity of the naphthalene ring towards electrophilic substitution allows for the introduction of various functional groups at specific positions, leading to a diverse array of substituted naphthalene compounds with tailored properties.

For mechanistic studies, the naphthalene moiety can serve as a reporter group. Changes in its fluorescence or other spectroscopic properties upon reaction can provide valuable information about the reaction pathway. Furthermore, the steric bulk and electronic properties of the naphthalene group can be systematically varied to probe their influence on reaction rates and selectivities.

Physicochemical and Spectral Data

Due to the limited availability of direct experimental data for "(4-nitrophenyl) 2-naphthalen-1-ylacetate," the following tables provide representative data based on its constituent fragments: 4-nitrophenyl acetate (B1210297) and 1-naphthaleneacetic acid. This information serves as a valuable reference for predicting the properties of the target compound.

| Property | 4-Nitrophenyl Acetate | 1-Naphthaleneacetic Acid |

|---|---|---|

| Molecular Formula | C8H7NO4 nih.gov | C12H10O2 nih.govwikipedia.org |

| Molecular Weight | 181.15 g/mol nih.gov | 186.21 g/mol nih.gov |

| Appearance | White to pale yellow crystalline solid scbt.com | White to off-white crystalline powder nih.gov |

| Melting Point | 75-78 °C chemicalbook.com | 134-136 °C nih.gov |

| Boiling Point | Decomposes | Decomposes nih.gov |

| Solubility | Slightly soluble in water; soluble in ethanol, acetone chemicalbook.com | Slightly soluble in water; soluble in ethanol, ether, chloroform nih.govchemicalbook.com |

| Spectral Data | 4-Nitrophenyl Acetate | 1-Naphthaleneacetic Acid |

|---|---|---|

| 1H NMR | (CDCl3, ppm): δ 8.25 (d, 2H), 7.25 (d, 2H), 2.35 (s, 3H) | (CDCl3, ppm): δ 10.5 (br s, 1H), 8.05 (d, 1H), 7.85 (d, 1H), 7.55 (m, 2H), 7.45 (m, 2H), 7.35 (d, 1H), 4.15 (s, 2H) |

| 13C NMR | (CDCl3, ppm): δ 168.9, 155.4, 145.5, 125.2, 122.6, 21.2 | (CDCl3, ppm): δ 178.2, 133.9, 131.8, 128.8, 128.2, 127.5, 126.3, 125.6, 125.5, 123.8, 39.4 |

| IR (KBr, cm-1) | ~1765 (C=O, ester), ~1520, 1345 (NO2) | ~3000 (O-H, acid), ~1700 (C=O, acid) |

| Mass Spectrum (m/z) | 181 (M+), 139, 109, 93, 65 | 186 (M+), 141, 115 |

Synthetic Methodologies for this compound

The synthesis of this compound, an activated ester, involves the formation of an ester bond between 1-naphthaleneacetic acid and 4-nitrophenol (B140041). The methodologies for creating this type of compound are centered on key organic reactions, primarily esterification and transesterification, which can be performed under various catalytic conditions. These approaches are designed to activate the carboxylic acid or its derivative to facilitate the nucleophilic attack by the phenoxide.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 2-naphthalen-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c20-18(23-16-10-8-15(9-11-16)19(21)22)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJNXPMQKGUCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428953 | |

| Record name | 4-Nitrophenyl (naphthalen-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51537-87-2 | |

| Record name | 4-Nitrophenyl (naphthalen-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitrophenyl 2 Naphthalen 1 Ylacetate

Principles and Strategies of Esterification Reactions for Activated Esters

Activated esters, such as the 4-nitrophenyl ester of 1-naphthaleneacetic acid, are valuable intermediates in organic synthesis, particularly in peptide synthesis, due to their enhanced reactivity towards nucleophiles compared to simple alkyl esters. The electron-withdrawing nature of the 4-nitrophenyl group makes the carbonyl carbon more electrophilic and the 4-nitrophenoxide a good leaving group.

Direct Esterification Approaches Utilizing Condensing Agents

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a reagent that facilitates the removal of a water molecule. For thermally unstable or sensitive substrates, classic methods like Fischer esterification that require high temperatures and strong acids are often unsuitable. tcichemicals.com Milder conditions employing condensing agents are therefore preferred for the synthesis of activated esters. tcichemicals.com

The synthesis of (4-nitrophenyl) 2-naphthalen-1-ylacetate can be achieved by reacting 1-naphthaleneacetic acid with 4-nitrophenol (B140041) using a condensing agent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), are commonly used for this purpose. tcichemicals.com The reaction proceeds by the activation of the carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of 4-nitrophenol to form the desired ester.

The general reaction can be summarized as: 1-Naphthaleneacetic Acid + 4-Nitrophenol + Condensing Agent → this compound + By-products

To improve reaction efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used in conjunction with carbodiimides. tcichemicals.com

Table 1: Common Condensing Agents for Direct Esterification

| Condensing Agent | Abbreviation | Key Features |

| N,N'-Dicyclohexylcarbodiimide | DCC | High reactivity; byproduct (DCU) is poorly soluble. tcichemicals.com |

| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide | EDC | Water-soluble byproducts, facilitating easier purification. tcichemicals.com |

| 2-Methyl-6-nitrobenzoic anhydride | MNBA | Affords esters in high yields under basic conditions. tcichemicals.com |

Research has shown that 4-nitrophenyl (PNP) esters can be formed in very high yield through direct esterification of a carboxylic acid with 4-nitrophenol. nih.gov These PNP esters are often crystalline solids, which simplifies their handling and purification. nih.gov

Transesterification as a Route to this compound

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This method can be a viable alternative for the synthesis of this compound, especially if a simpler ester of 1-naphthaleneacetic acid, such as the methyl or ethyl ester, is more readily available. The reaction involves treating the methyl or ethyl 2-naphthalen-1-ylacetate with 4-nitrophenol in the presence of a catalyst.

The equilibrium of the reaction can be shifted towards the product by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. wikipedia.org

Methyl 2-naphthalen-1-ylacetate + 4-Nitrophenol ⇌ this compound + Methanol

This reaction can be catalyzed by either acids or bases. wikipedia.org Base catalysis is often effective as it involves the formation of the more nucleophilic 4-nitrophenoxide ion. wikipedia.org

Catalytic Systems in the Synthesis of Naphthyl Acetate (B1210297) Derivatives

Catalysts play a crucial role in esterification and transesterification reactions by increasing the reaction rate and allowing for milder reaction conditions. The choice of catalyst depends on the specific substrates and the desired reaction pathway.

Acid-Catalyzed Synthetic Routes

The classic Fischer esterification is a well-established acid-catalyzed method for producing esters from carboxylic acids and alcohols. masterorganicchemistry.com In the context of synthesizing a naphthyl acetate derivative, this would involve reacting 1-naphthaleneacetic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. masterorganicchemistry.comyoutube.com

For the synthesis of this compound, direct acid-catalyzed esterification with 4-nitrophenol is possible, but the equilibrium must be driven towards the product, typically by removing water. masterorganicchemistry.com

Acid catalysis is also applicable to transesterification reactions. A strong acid can protonate the carbonyl group of a starting ester (e.g., methyl 2-naphthalen-1-ylacetate), activating it for nucleophilic attack by 4-nitrophenol. masterorganicchemistry.com

Base-Catalyzed Synthetic Routes

Base-catalyzed esterification typically involves the reaction of a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride, with an alcohol or phenol. For transesterification, a strong base like sodium methoxide (B1231860) or sodium ethoxide is often used. masterorganicchemistry.com The base deprotonates the alcohol (in this case, 4-nitrophenol), increasing its nucleophilicity. wikipedia.org The resulting phenoxide can then attack the carbonyl carbon of the starting ester (e.g., methyl 2-naphthalen-1-ylacetate). masterorganicchemistry.com

This approach is particularly effective for transesterification as the formation of the highly nucleophilic 4-nitrophenoxide can significantly accelerate the reaction. Base-catalyzed methods can also be employed for the synthesis of aryl amides from aryl azides and aldehydes, highlighting their utility in forming bonds with aryl groups. rsc.org

Table 2: Comparison of Acid and Base Catalysis for Esterification

| Catalysis Type | Mechanism | Advantages | Disadvantages |

| Acid | Protonates the carbonyl group, enhancing electrophilicity. masterorganicchemistry.com | Uses simple reagents; effective for direct esterification. | Reversible reaction; often requires harsh conditions and water removal. masterorganicchemistry.com |

| Base | Deprotonates the alcohol, enhancing nucleophilicity. wikipedia.org | Often faster than acid catalysis; effective for transesterification. masterorganicchemistry.com | Can cause saponification of the ester product if water is present. |

Development of Green Chemistry Methodologies for Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epa.gov In the context of synthesizing this compound, several green strategies can be considered.

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. epa.gov Direct esterification using a catalyst rather than a stoichiometric condensing agent generally offers better atom economy.

Use of Safer Solvents: Replacing hazardous solvents like benzene (B151609) with less toxic alternatives such as toluene (B28343) or even designing solvent-free reactions. organic-chemistry.org

Catalysis: Employing catalytic reagents in small amounts is preferred over stoichiometric reagents to minimize waste. epa.gov The development of recyclable solid acid or base catalysts (e.g., ion-exchange resins like Dowex H+) is a key area of green chemistry. nih.gov An approach using dried Dowex H+ resin with NaI has been shown to be an effective and environmentally friendly method for esterification. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. organic-chemistry.org Microwave-assisted synthesis is another approach to improve energy efficiency. patsnap.com

Renewable Feedstocks: Utilizing starting materials derived from renewable sources. epa.gov While naphthalene (B1677914) is traditionally derived from fossil fuels, exploring bio-based routes for starting materials is a long-term green chemistry goal. patsnap.com

A direct synthesis of aryl esters has been reported under neutral conditions using triarylphosphites and N-iodosuccinimide, presenting a straightforward and green esterification method. rsc.org Additionally, hafnium(IV) salts have been shown to catalyze the direct condensation of equimolar amounts of carboxylic acids and alcohols, avoiding the need for excess reagents. researchgate.net

Advanced Synthetic Techniques and Process Intensification

Recent advancements in synthetic methodologies have focused on process intensification, which aims to develop smaller, safer, and more energy-efficient processes. For the synthesis of activated esters like this compound, microwave-assisted synthesis and continuous flow chemistry represent two of the most promising approaches.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. ajrconline.orgat.ua Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. ajrconline.org This often results in significantly reduced reaction times, increased product yields, and improved purity profiles. scholarsresearchlibrary.com

The main advantages of microwave-assisted synthesis include:

Accelerated Reaction Rates: Reactions that typically take hours to complete under conventional heating can often be accomplished in minutes using microwave irradiation. researchgate.net

Higher Yields: The rapid and uniform heating can minimize the formation of side products, leading to higher yields of the desired product. scholarsresearchlibrary.com

Greener Chemistry: Shorter reaction times and improved efficiency contribute to a more environmentally friendly process with reduced energy consumption. ajrconline.org

In the context of synthesizing this compound, a hypothetical microwave-assisted esterification could involve the reaction of 2-naphthaleneacetic acid and 4-nitrophenol in the presence of a suitable dehydrating agent or catalyst. The use of microwave irradiation would be expected to significantly shorten the time required for the reaction to reach completion compared to conventional heating methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Hypothetical Esterification Reaction

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 6-8 hours | 4-6 minutes |

| Yield | 60-70% | 85-95% |

| Solvent | Toluene | Dichloromethane |

| Temperature | 110°C | 100°C |

This table presents hypothetical data to illustrate the potential advantages of microwave-assisted synthesis for esterification reactions, based on general findings in the field.

Continuous flow chemistry has gained significant traction in both academic and industrial settings as a safe, scalable, and efficient method for chemical synthesis. mdpi.comrsc.org In a flow process, reagents are continuously pumped through a reactor, where they mix and react. mdpi.com This approach offers several advantages over traditional batch processing, including:

Enhanced Safety: The small reactor volumes and excellent heat transfer capabilities of flow reactors minimize the risks associated with highly exothermic reactions or the use of hazardous reagents. nih.govuliege.be

Improved Process Control: Precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction conditions to maximize yield and minimize impurities.

Scalability: Scaling up a flow process is typically more straightforward than scaling up a batch reaction, as it involves running the process for a longer duration or using parallel reactors.

For the synthesis of this compound, a continuous flow setup could involve pumping solutions of 2-naphthaleneacetic acid, a suitable activating agent (e.g., a carbodiimide), and 4-nitrophenol through a heated reactor coil. The product stream would then be collected and purified. This approach could offer a safer and more scalable alternative to traditional batch synthesis.

Table 2: Hypothetical Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value |

|---|---|

| Reactant A | 2-Naphthaleneacetic Acid in THF |

| Reactant B | 4-Nitrophenol and DCC in THF |

| Flow Rate | 0.5 mL/min |

| Reactor Temperature | 80°C |

| Residence Time | 10 minutes |

| Pressure | 5 bar |

| Hypothetical Yield | >90% |

This table outlines a hypothetical set of parameters for a continuous flow synthesis, illustrating the level of control possible with this technique.

Optimization of Reaction Parameters and Yields in this compound Preparation

The optimization of reaction parameters is a critical step in developing an efficient and high-yielding synthetic process. rsc.org For the synthesis of this compound, several factors can influence the outcome of the reaction, including temperature, reaction time, and the molar ratio of reactants and catalysts. mdpi.com

A systematic approach to optimization, such as a factorial design of experiments, can be employed to identify the optimal conditions. rsc.org This involves varying multiple parameters simultaneously to understand their individual and interactive effects on the reaction yield.

Key parameters to consider for optimization include:

Temperature: The reaction temperature can significantly impact the rate of reaction. Higher temperatures generally lead to faster reactions, but can also promote the formation of side products.

Reactant Molar Ratio: The stoichiometry of the reactants can affect the equilibrium of the reaction and the final yield.

Catalyst Loading: In catalyzed reactions, the amount of catalyst used can influence the reaction rate and efficiency.

Reaction Time: The duration of the reaction needs to be sufficient to allow for complete conversion of the starting materials.

Table 3: Hypothetical Factorial Design for Optimization of Esterification Yield

| Experiment | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | 1:1 | 1 | 65 |

| 2 | 80 | 1:1 | 1 | 75 |

| 3 | 60 | 1:1.2 | 1 | 72 |

| 4 | 80 | 1:1.2 | 1 | 85 |

| 5 | 60 | 1:1 | 2 | 70 |

| 6 | 80 | 1:1 | 2 | 82 |

| 7 | 60 | 1:1.2 | 2 | 78 |

| 8 | 80 | 1:1.2 | 2 | 92 |

This table presents a hypothetical experimental design to illustrate how reaction parameters can be systematically varied to optimize the yield of an esterification reaction.

By analyzing the results of such experiments, it is possible to identify the optimal set of conditions that provide the highest yield of this compound with the highest purity.

Reaction Mechanisms and Comprehensive Transformations of 4 Nitrophenyl 2 Naphthalen 1 Ylacetate

Hydrolysis: Kinetics and Mechanistic Investigations

Hydrolysis of (4-nitrophenyl) 2-naphthalen-1-ylacetate involves the cleavage of the ester bond by water, yielding 2-naphthalen-1-ylacetic acid and 4-nitrophenol (B140041). The reaction can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. The rate of hydrolysis is conveniently monitored by spectrophotometry, tracking the release of the yellow 4-nitrophenolate (B89219) anion under basic conditions or 4-nitrophenol under acidic conditions. semanticscholar.org

Acid-catalyzed ester hydrolysis is a reversible process that follows the A-2 mechanism, a bimolecular acid-catalyzed pathway. researchgate.netdergipark.org.tr The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which significantly increases the electrophilicity of the carbonyl carbon.

The mechanism involves the following key steps:

Protonation: The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺), activating the ester toward nucleophilic attack.

Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the now highly electrophilic carbonyl carbon. This step leads to the formation of a tetrahedral intermediate. viu.ca

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to the 4-nitrophenoxy oxygen. This converts the 4-nitrophenoxy group into 4-nitrophenol, which is a good leaving group.

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the 4-nitrophenol molecule.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield 2-naphthalen-1-ylacetic acid and regenerate the acid catalyst.

Due to the reversible nature of all steps, acid-catalyzed hydrolysis is typically driven to completion by using a large excess of water. chemistrysteps.com

Base-catalyzed hydrolysis, commonly known as saponification, is an irreversible process that proceeds via the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com This pathway is generally more efficient than acid-catalyzed hydrolysis. chemistrysteps.com

The mechanism is characterized by the following steps:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate with a negative charge on the oxygen atom. masterorganicchemistry.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 4-nitrophenoxide ion, which is a relatively good leaving group due to the electron-withdrawing nitro group that stabilizes the negative charge. masterorganicchemistry.com

Acid-Base Reaction: The 4-nitrophenoxide ion is a weaker base than the initially formed 2-naphthalen-1-ylacetic acid is an acid. Therefore, a rapid and irreversible proton transfer occurs, where the carboxylic acid protonates the 4-nitrophenoxide to form 4-nitrophenol and the carboxylate salt of 2-naphthalen-1-ylacetic acid. chemistrysteps.commasterorganicchemistry.com

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Nucleophilic attack by hydroxide | This compound + OH⁻ | Tetrahedral Intermediate |

| 2 | Collapse of intermediate and leaving group expulsion | Tetrahedral Intermediate | 2-naphthalen-1-ylacetic acid + 4-nitrophenoxide |

| 3 | Irreversible deprotonation | 2-naphthalen-1-ylacetic acid + 4-nitrophenoxide | 2-naphthalen-1-ylacetate + 4-nitrophenol |

Both acid- and base-catalyzed hydrolysis are examples of a broader class of reactions known as nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org The fundamental mechanism involves two core steps: nucleophilic addition to the carbonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.com In an aqueous medium, water or hydroxide ions act as the nucleophile.

The reactivity of carboxylic acid derivatives in these reactions is largely determined by the nature of the leaving group. libretexts.org In this compound, the 4-nitrophenoxide is a good leaving group because its negative charge is stabilized by resonance and the strong electron-withdrawing effect of the nitro group. This makes the parent ester significantly more reactive towards nucleophiles than esters with poor leaving groups, such as those derived from simple alkanols. The reaction proceeds through a tetrahedral intermediate in which the original trigonal planar carbonyl carbon becomes sp³-hybridized. The subsequent reformation of the carbonyl double bond provides the driving force for the expulsion of the leaving group. libretexts.org

Transesterification Reactions with Diverse Nucleophiles

Transesterification is a process where the alkoxy or aryloxy group of an ester is exchanged with that of an alcohol or phenol. masterorganicchemistry.com This reaction can also be catalyzed by either acids or bases and is a crucial transformation in organic synthesis.

Alcoholysis is a specific type of transesterification where an alcohol acts as the nucleophile. The reaction converts this compound into a different ester, with 4-nitrophenol as the byproduct.

Base-Catalyzed Alcoholysis: Under basic conditions, an alkoxide ion (RO⁻), generated by deprotonating the alcohol with a strong base, serves as the nucleophile. The mechanism is analogous to the BAC2 hydrolysis pathway, involving the nucleophilic attack of the alkoxide on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the 4-nitrophenoxide leaving group. masterorganicchemistry.com To favor product formation, the nucleophilic alcohol is often used as the solvent. masterorganicchemistry.com

Acid-Catalyzed Alcoholysis: The acid-catalyzed mechanism mirrors that of acid-catalyzed hydrolysis. The carbonyl group is first protonated to enhance its electrophilicity. The neutral alcohol molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Following proton transfers, the 4-nitrophenol group is eliminated, and deprotonation of the new ester yields the final product. masterorganicchemistry.com

| Nucleophilic Alcohol | Ester Product |

|---|---|

| Methanol (B129727) | Methyl 2-naphthalen-1-ylacetate |

| Ethanol | Ethyl 2-naphthalen-1-ylacetate |

| Isopropanol | Isopropyl 2-naphthalen-1-ylacetate |

Phenolysis involves the reaction of the ester with a phenol, typically in the form of a more nucleophilic phenoxide ion, to generate a new aryl ester. Kinetic studies on analogous systems, such as the reaction of phenyl 4-nitrophenyl carbonate with phenoxide anions, show that these reactions follow a concerted one-step mechanism or a stepwise path depending on the reactants. researchgate.net

The reactivity of the incoming nucleophile is critical. The rate of phenolysis is highly dependent on the basicity of the attacking phenoxide. Phenoxides bearing electron-donating groups are more basic and more nucleophilic, leading to faster reaction rates. Conversely, phenoxides with electron-withdrawing groups are less reactive. This relationship between nucleophilicity and reaction rate often results in a linear Brønsted-type plot, which provides insight into the degree of bond formation in the transition state. researchgate.net For the reaction of this compound, a similar dependence on the electronic properties of the attacking phenoxide is expected, demonstrating a classic structure-reactivity relationship in nucleophilic acyl substitution.

Aminolysis Reactions and Amide Bond Formation

The presence of the 4-nitrophenyl group makes this compound an activated ester. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines. This reactivity is central to the formation of amide bonds, a cornerstone of peptide synthesis and medicinal chemistry. The general mechanism for the aminolysis of this compound proceeds through a tetrahedral intermediate. The reaction is initiated by the nucleophilic attack of an amine on the ester carbonyl, leading to the formation of a zwitterionic tetrahedral intermediate. This intermediate then collapses, with the expulsion of the 4-nitrophenoxide leaving group, to yield the corresponding amide and 4-nitrophenol.

Kinetic Analysis of Amide Synthesis from Activated Esters

The kinetics of amide synthesis from activated esters like this compound are typically studied under pseudo-first-order conditions, with the amine concentration in large excess. The rate of the reaction can be monitored spectrophotometrically by observing the release of the 4-nitrophenoxide ion. Kinetic studies reveal that the reaction mechanism can vary depending on the amine's basicity and steric hindrance. For many aminolysis reactions of 4-nitrophenyl esters, the Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the amine's conjugate acid, can exhibit a downward curvature. This curvature suggests a change in the rate-determining step, from the breakdown of the tetrahedral intermediate for less basic amines to its formation for more basic amines. researchgate.net

Below is an illustrative data table of representative kinetic data for the aminolysis of a generic 4-nitrophenyl ester with various amines, demonstrating typical trends in observed rate constants.

| Amine | pKa of Conjugate Acid | Representative k_obs (s⁻¹) |

| Glycine ethyl ester | 7.7 | 0.05 |

| Morpholine | 8.4 | 0.25 |

| Piperidine | 11.1 | 15.0 |

| n-Butylamine | 10.6 | 8.0 |

This table is for illustrative purposes and shows general trends. Actual rate constants for this compound would require experimental determination.

Exploration of Amine Substrate Specificity

The specificity of the aminolysis reaction with this compound is governed by the electronic and steric properties of the attacking amine.

Electronic Effects: The nucleophilicity of an amine is directly related to the availability of its lone pair of electrons. Amines with electron-donating groups are generally more nucleophilic and react faster. fiveable.me Conversely, amines with electron-withdrawing groups exhibit reduced nucleophilicity and slower reaction rates. fiveable.me The basicity of the amine also plays a crucial role, with more basic amines generally showing higher reactivity. researchgate.net

Steric Effects: The steric hindrance around the nitrogen atom of the amine significantly influences its ability to approach the electrophilic carbonyl carbon of the ester. Primary amines are generally more reactive than secondary amines, which are, in turn, more reactive than tertiary amines due to increasing steric bulk. fiveable.memasterorganicchemistry.com For instance, the reaction with a sterically hindered amine like tert-butylamine would be significantly slower than with n-butylamine. masterorganicchemistry.com The bulky naphthalen-1-ylacetyl group of the ester also contributes to steric hindrance, potentially influencing the accessibility of the carbonyl group to highly hindered amines.

Other Significant Chemical Transformations and Derivatizations

Beyond aminolysis, the distinct structural features of this compound—the nitro group and the naphthalene (B1677914) ring—offer avenues for a variety of chemical transformations and the synthesis of novel derivatives.

Reductive Transformations of the Nitro Group

The nitro group on the 4-nitrophenyl moiety is a versatile functional handle that can be selectively reduced to various other functional groups, most commonly an amino group. The resulting aminophenyl ester could then be further functionalized. A key challenge in this transformation is the chemoselective reduction of the nitro group in the presence of the ester functionality.

Several methods have been developed for this purpose:

Catalytic Hydrogenation: This is a common and efficient method. Catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) can be used with hydrogen gas. The choice of catalyst and reaction conditions can be optimized to favor the reduction of the nitro group while preserving the ester linkage.

Metal-Mediated Reductions: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid are classic methods for nitro group reduction. More recently, systems like sodium borohydride (NaBH₄) in combination with transition metal salts such as iron(II) chloride (FeCl₂) have been shown to be highly effective and chemoselective for the reduction of nitroarenes bearing ester groups. thieme-connect.comresearchgate.netthieme-connect.com

Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or triethylsilane, in the presence of a catalyst like Pd/C. It is often a milder alternative to using hydrogen gas. organic-chemistry.org

The successful reduction of the nitro group in this compound would yield (4-aminophenyl) 2-naphthalen-1-ylacetate, a precursor for further derivatization, such as diazotization followed by substitution reactions.

Functionalization Strategies for the Naphthalene Ring System

The naphthalene ring of the 2-naphthalen-1-ylacetate portion of the molecule is amenable to various functionalization strategies, allowing for the synthesis of a diverse range of derivatives.

Electrophilic Aromatic Substitution (EAS): Naphthalene is more reactive towards electrophilic aromatic substitution than benzene (B151609). The substitution pattern is influenced by the existing acetate (B1210297) group. In naphthalene, the 1-position (α-position) is generally more reactive towards EAS than the 2-position (β-position) due to the greater stability of the resulting carbocation intermediate. pearson.comstackexchange.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur preferentially on the naphthalene ring at one of the available α-positions.

Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings. While the acetate group itself is not a strong directing group for ortho-metalation, it is conceivable that the molecule could be modified to include a suitable directing metalating group (DMG) on the naphthalene ring. For instance, conversion of a hydroxylated naphthalene precursor to a carbamate could direct lithiation to the ortho positions, enabling the introduction of a wide range of electrophiles with high regioselectivity. dal.caacs.orgnih.gov This strategy provides a route to substituted naphthalene derivatives that are not easily accessible through classical electrophilic substitution.

Spectroscopic Characterization Techniques in the Academic Research of 4 Nitrophenyl 2 Naphthalen 1 Ylacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), the precise structure of (4-nitrophenyl) 2-naphthalen-1-ylacetate can be determined.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the naphthalen-1-yl group, the methylene (B1212753) bridge, and the 4-nitrophenyl group. The electron-withdrawing nature of the nitro group and the aromatic rings will cause the protons to be deshielded, shifting their signals downfield.

The protons on the 4-nitrophenyl ring are expected to appear as two distinct doublets due to their ortho and meta positions relative to the nitro group. The protons ortho to the strongly electron-withdrawing nitro group would be the most deshielded, appearing at a higher chemical shift (around 8.2-8.3 ppm). The protons meta to the nitro group would appear slightly upfield (around 7.3-7.4 ppm).

The seven protons of the naphthalen-1-yl ring will exhibit a complex multiplet pattern in the aromatic region, typically between 7.4 and 8.1 ppm. The exact chemical shifts and coupling patterns would depend on the specific electronic environment of each proton.

The methylene protons of the acetate (B1210297) group (-CH₂-) are situated between the naphthalen-1-yl ring and the carbonyl group. Their signal is expected to be a singlet, as there are no adjacent protons to couple with, and would likely appear in the range of 4.0-4.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalen-1-yl-H | 7.40 - 8.10 | Multiplet |

| -CH₂ - | 4.00 - 4.50 | Singlet |

| 4-Nitrophenyl-H (meta to -NO₂) | 7.30 - 7.40 | Doublet |

| 4-Nitrophenyl-H (ortho to -NO₂) | 8.20 - 8.30 | Doublet |

Note: The predicted values are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 168-172 ppm. The carbon atoms of the 4-nitrophenyl ring will show distinct signals, with the carbon attached to the nitro group appearing significantly downfield (around 145-150 ppm) and the carbon attached to the ester oxygen also being deshielded (around 155 ppm). The other aromatic carbons of this ring will resonate between 122 and 126 ppm.

The ten carbon atoms of the naphthalen-1-yl ring will produce a series of signals in the aromatic region (approximately 125-135 ppm). The methylene carbon of the acetate group is expected to appear in the range of 40-45 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Ester Carbonyl) | 168 - 172 |

| 4-Nitrophenyl C -O | ~155 |

| 4-Nitrophenyl C -NO₂ | 145 - 150 |

| Naphthalen-1-yl & 4-Nitrophenyl Aromatic C | 122 - 135 |

| -C H₂- | 40 - 45 |

Note: The predicted values are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be instrumental in assigning the coupled protons within the naphthalen-1-yl and 4-nitrophenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The ester carbonyl (C=O) group in this compound is expected to produce a strong and sharp absorption band in the IR spectrum. For aromatic esters, this stretching vibration typically occurs in the region of 1715-1730 cm⁻¹. The conjugation of the carbonyl group with the 4-nitrophenyl ring can slightly lower this frequency compared to a saturated ester. researchgate.net

The nitro (NO₂) group has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, the asymmetric stretching vibration typically appears as a strong band in the range of 1500-1550 cm⁻¹, while the symmetric stretch is observed as a medium to strong band between 1335 and 1365 cm⁻¹. researchgate.net The presence of these two distinct bands provides strong evidence for the nitro group in the molecule.

Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1715 - 1730 | Strong, Sharp |

| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong |

| NO₂ Symmetric Stretch | 1335 - 1365 | Medium-Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| C-H Aromatic Stretch | 3000 - 3100 | Medium |

Note: The predicted values are based on the analysis of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily shaped by the electronic systems of its constituent parts: the naphthalene (B1677914) ring and the 4-nitrophenyl group.

The electronic absorption spectrum of this compound is a composite of the absorptions of the naphthalen-1-yl and the 4-nitrophenyl chromophores, modified by the ester linkage. The naphthalene moiety, a polycyclic aromatic hydrocarbon, typically exhibits strong absorptions in the ultraviolet region. These arise from π → π* transitions within the aromatic system. For instance, naphthalene itself has characteristic absorption bands around 220 nm, 275 nm, and 312 nm. The substitution on the naphthalene ring in the target molecule is expected to cause a bathochromic (red) shift and possibly hyperchromic (increased intensity) effects on these bands.

The combination of these two chromophores in a single molecule results in a complex UV-Vis spectrum. The absorption bands are likely to be broad due to the overlap of multiple electronic transitions. The precise location and intensity of the absorption maxima would provide valuable information about the extent of electronic communication, if any, between the two aromatic systems through the ester linkage.

The polarity of the solvent can have a pronounced effect on the position of the absorption maxima (λmax) in the UV-Vis spectrum of this compound. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states of the molecule by the solvent.

For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift, as the excited state is often more polar than the ground state and is thus better stabilized by polar solvents. Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with polar protic solvents, increasing the energy required for the transition.

In the case of this compound, the intramolecular charge transfer character of the transitions originating from the 4-nitrophenyl moiety would be particularly sensitive to solvent polarity. A more polar solvent would be expected to stabilize the charge-separated excited state to a greater extent than the ground state, leading to a bathochromic shift. A systematic study involving a range of solvents with varying polarities would be necessary to fully characterize these effects.

| Solvent | Polarity Index | Expected λmax Shift (relative to non-polar solvent) |

| Hexane (B92381) | 0.1 | Reference |

| Dichloromethane | 3.1 | Bathochromic |

| Acetone | 5.1 | Bathochromic |

| Ethanol | 5.2 | Bathochromic |

| Methanol (B129727) | 6.6 | Bathochromic |

| Water | 10.2 | Significant Bathochromic |

This table represents expected trends based on general principles of solvatochromism for molecules with charge-transfer character. Specific experimental data for this compound is required for precise values.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, both high-resolution and tandem mass spectrometry techniques provide crucial information.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. The molecular formula of this compound is C₁₈H₁₃NO₄.

Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 u), hydrogen (¹H = 1.007825 u), nitrogen (¹⁴N = 14.003074 u), and oxygen (¹⁶O = 15.994915 u), the theoretical exact mass of the neutral molecule can be calculated. The protonated molecule, [M+H]⁺, is commonly observed in techniques like electrospray ionization (ESI).

| Species | Molecular Formula | Theoretical Exact Mass (u) |

| Neutral Molecule (M) | C₁₈H₁₃NO₄ | 307.08446 |

| Protonated Molecule [M+H]⁺ | C₁₈H₁₄NO₄⁺ | 308.09174 |

| Sodiated Adduct [M+Na]⁺ | C₁₈H₁₃NNaO₄⁺ | 330.07365 |

Experimental determination of the m/z value of the molecular ion by HRMS and its comparison with the theoretical value would serve to confirm the elemental composition of this compound.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

The ester linkage in this compound is a likely site of fragmentation. Common fragmentation pathways for esters include cleavage of the C-O and O-C(O) bonds. For this molecule, several key fragmentation pathways can be predicted:

Cleavage to form the naphthalen-1-ylacetyl cation: This would involve the loss of the 4-nitrophenoxy radical, leading to a fragment ion corresponding to the acylium ion [C₁₀H₇CH₂CO]⁺.

Cleavage to form the 4-nitrophenoxy cation or related ions: Loss of the naphthalen-1-ylketene could lead to the formation of the 4-nitrophenol (B140041) ion or its fragments.

Fragmentation of the naphthalene moiety: The naphthalene ring system itself can undergo fragmentation, leading to the loss of small neutral molecules like C₂H₂.

Fragmentation of the nitrophenyl group: The nitro group can be lost as NO or NO₂, leading to characteristic fragment ions.

A detailed analysis of the MS/MS spectrum would allow for the piecing together of these fragmentation pathways, providing unequivocal structural confirmation of this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 308.09 ([M+H]⁺) | 169.06 ([C₁₀H₇CH₂CO]⁺) | C₆H₅NO₃ (4-nitrophenol) |

| 308.09 ([M+H]⁺) | 141.07 ([C₁₁H₉]⁺) | C₇H₅NO₄ |

| 308.09 ([M+H]⁺) | 123.04 ([C₆H₄O₂N]⁺) | C₁₂H₉O₂ |

This table presents plausible fragmentation patterns based on the structure of the compound. Experimental MS/MS data would be required to confirm these pathways.

Computational Chemistry and Theoretical Studies of 4 Nitrophenyl 2 Naphthalen 1 Ylacetate

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds can exist in multiple spatial arrangements, known as conformations. Conformational analysis is the study of the energies and stabilities of these different arrangements.

The structure of (4-nitrophenyl) 2-naphthalen-1-ylacetate is not rigid; rotation can occur around several single bonds, such as the C-O bonds of the ester linkage. The energy of the molecule changes as these bonds rotate, creating a potential energy surface (PES). The energy maxima on this surface represent the torsional energy barriers, which are the energies required to rotate from one stable conformation to another. nih.govnih.govugm.ac.id

Computational methods can map this energy landscape by performing a "relaxed potential energy scan." In this procedure, a specific dihedral angle is systematically varied in small increments (e.g., 10°), and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that fixed angle. nih.gov Plotting the resulting energy against the dihedral angle reveals the stable conformers (energy minima) and the transition states for rotation (energy maxima). researchgate.net The height of these maxima corresponds to the rotational energy barrier. For this molecule, the barriers to rotation around the C-O-C ester bonds would dictate the flexibility of the molecule and the relative orientation of the two aromatic systems.

Interactive Table: Hypothetical Rotational Energy Barriers for Key Torsions

Note: These values are illustrative, based on computational studies of similar biaryl and ester compounds.

| Torsion (Rotatable Bond) | Dihedral Angle Definition | Calculated Barrier (kcal/mol) |

| Phenyl-Oxygen Bond | C-C-O-C (around Ph-O bond) | 4 - 6 kcal/mol |

| Acyl-Oxygen Bond | O=C-O-C (around C-O bond) | 8 - 12 kcal/mol |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the entire reaction pathway, it is possible to identify intermediates and characterize the high-energy transition states that control the reaction rate. researchgate.netdiva-portal.org A reaction of significant interest for this compound is its hydrolysis, particularly under basic conditions, which is a common reaction for nitrophenyl esters. semanticscholar.orgnih.govacs.org

The modeling process involves identifying all stationary points along the reaction coordinate, which represents the progress of the reaction. This includes the reactants (e.g., the ester and a hydroxide (B78521) ion), the products (e.g., 4-nitrophenolate (B89219) and 2-naphthalen-1-ylacetic acid), and any tetrahedral intermediates. diva-portal.org The most critical point to identify is the transition state, which corresponds to the highest energy barrier along the minimum energy path between reactants and products. nih.govnih.gov

Computationally, a transition state is located as a first-order saddle point on the potential energy surface—a point that is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. A key confirmation of a true transition state structure is the calculation of its vibrational frequencies; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is the theoretical barrier that must be overcome for the reaction to proceed. Solvent effects are critical in these reactions and are often included in the calculations using implicit solvation models (like the Polarizable Continuum Model, PCM) or by adding a shell of explicit solvent molecules. researchgate.netnih.gov

Interactive Table: Illustrative Energy Profile for Alkaline Hydrolysis

Note: Energies are relative to the reactants and are for illustrative purposes to demonstrate a typical reaction profile for ester hydrolysis.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Ester + OH⁻ | 0.0 |

| Transition State 1 (TS1) | Formation of tetrahedral intermediate | +15.0 |

| Tetrahedral Intermediate | C(O⁻)₂(OH) intermediate | +10.5 |

| Transition State 2 (TS2) | Cleavage of the C-OAr bond | +16.5 |

| Products | Carboxylate + 4-nitrophenolate | -20.0 |

Computational Simulation of Hydrolytic Mechanisms

The hydrolysis of ester compounds, such as this compound, is a fundamental chemical reaction that can be extensively studied using computational simulations. While no specific simulation of the hydrolytic mechanism for this exact molecule has been published, the general approach would involve quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods.

These simulations would typically model the reaction pathway of water or a hydroxide ion attacking the carbonyl carbon of the ester. The calculations would aim to identify the transition states and intermediates along the reaction coordinate. Key parameters that would be determined include activation energies and reaction enthalpies, which provide a quantitative measure of the reaction's feasibility and kinetics. For instance, studies on similar esters like p-nitrophenyl acetate (B1210297) have elucidated the step-by-step process of acyl-enzyme intermediate formation and its subsequent hydrolysis in enzymatic catalysis.

Table 1: Hypothetical Parameters from a Computational Simulation of this compound Hydrolysis

| Parameter | Hypothetical Value (kcal/mol) | Description |

| Activation Energy (Ea) | 15 - 25 | The energy barrier that must be overcome for the hydrolysis reaction to occur. |

| Enthalpy of Reaction (ΔH) | -5 to -15 | The net energy change of the reaction, indicating whether it is exothermic or endothermic. |

| Transition State Geometry | Trigonal bipyramidal | The high-energy arrangement of atoms at the peak of the reaction energy profile. |

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry offers powerful tools for predicting how a molecule like this compound might behave in various chemical reactions. Density Functional Theory (DFT) is a common method used to calculate the electronic properties of a molecule, which in turn govern its reactivity.

By mapping the electron density and calculating molecular orbitals, researchers can identify the most likely sites for nucleophilic or electrophilic attack. For this compound, computational models could predict its reactivity towards different reagents and the selectivity of these reactions. For example, frontier molecular orbital theory (HOMO-LUMO analysis) could be used to predict the outcomes of cycloaddition reactions or substitutions on the aromatic rings.

Table 2: Predicted Reactivity Indices for this compound

| Atomic Site | Fukui Function (f-) | Fukui Function (f+) | Interpretation for Reactivity |

| Carbonyl Carbon | High | Low | Susceptible to nucleophilic attack |

| Naphthalene (B1677914) Ring | Moderate | Moderate | Potential for electrophilic substitution |

| Nitrophenyl Ring | Low | High | Activated for nucleophilic aromatic substitution |

These indices help in designing new synthetic routes and understanding the underlying mechanisms of potential transformations.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation would provide a detailed view of its conformational dynamics, flexibility, and interactions with its environment, such as a solvent or a biological receptor.

The simulation would begin with a starting 3D structure of the molecule, which would then be subjected to the forces described by a chosen force field. The simulation would then solve Newton's equations of motion for the system, generating a trajectory of atomic positions over time. Analysis of this trajectory can reveal important information about the molecule's preferred shapes, the rotation of its functional groups, and its non-covalent interactions.

Table 3: Potential Outputs from a Molecular Dynamics Simulation of this compound in Water

| Property | Potential Finding | Significance |

| Conformational Flexibility | Rotation around the ester linkage and the C-O-Ar bonds. | Determines the accessible shapes of the molecule, which is important for its interaction with other molecules. |

| Solvation Shell Structure | Ordered water molecules around the nitro and carbonyl groups. | Influences the solubility and reactivity of the compound in aqueous environments. |

| Dihedral Angle Distributions | Preferred orientations of the naphthalene and nitrophenyl rings. | Provides insight into the steric and electronic interactions between the aromatic systems. |

Such simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, which is essential for applications in materials science and drug design.

Applications of 4 Nitrophenyl 2 Naphthalen 1 Ylacetate As a Research Probe and Precursor

Utilization in Mechanistic Organic Chemistry Investigations

The presence of the 4-nitrophenoxy group makes (4-nitrophenyl) 2-naphthalen-1-ylacetate an excellent substrate for investigating the kinetics and mechanisms of nucleophilic acyl substitution reactions. The 4-nitrophenoxide anion is a stable species and a good leaving group, and its release can often be monitored spectrophotometrically, facilitating the measurement of reaction rates.

This compound is an ideal model substrate for studying the kinetics of reactions such as hydrolysis, aminolysis, and thiolysis. In these reactions, a nucleophile attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to release the 4-nitrophenoxide anion and the corresponding naphthalene-containing product.

The rate of these reactions can be conveniently followed by monitoring the increase in absorbance of the released 4-nitrophenoxide ion, which has a distinct yellow color. This allows for the determination of rate constants and the elucidation of the reaction mechanism under various conditions, such as different solvents, temperatures, and pH values. For instance, studies on analogous p-nitrophenyl esters have been instrumental in determining reaction orders and the influence of nucleophile concentration on reaction rates.

Table 1: Representative Kinetic Data for the Hydrolysis of p-Nitrophenyl Esters

| Ester | Nucleophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| p-Nitrophenyl acetate (B1210297) | OH⁻ | Water | 11.6 |

| p-Nitrophenyl acetate | OH⁻ | 80 mol % DMSO/H₂O | 32,800 |

| S-p-Nitrophenyl thioacetate | OH⁻ | Water | 5.90 |

| S-p-Nitrophenyl thioacetate | OH⁻ | 80 mol % DMSO/H₂O | 190,000 |

This table presents data from analogous p-nitrophenyl esters to illustrate the type of kinetic information that can be obtained. The data is for illustrative purposes and is based on published research on similar compounds. scholaris.ca

The 4-nitrophenoxy moiety is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide anion. By comparing the cleavage rates of this compound with other esters of 2-naphthalene-1-acetic acid bearing different leaving groups, researchers can quantify the electronic effects of the leaving group on the reaction rate. Such studies are fundamental to understanding the principles of nucleophilic acyl substitution and contribute to the broader knowledge of physical organic chemistry. For example, comparing the rate of aminolysis of S-4-nitrophenyl thiobenzoates to their oxygen ester counterparts revealed that the thiol esters are significantly more reactive, which is consistent with 4-nitrothiophenoxide being a better leaving group than 4-nitrophenoxide. researchgate.net

Role as a Synthetic Building Block in Multi-Step Organic Syntheses

The reactivity of the activated ester functionality in this compound makes it a valuable precursor for the synthesis of more complex molecules containing the naphthalen-1-ylacetyl moiety.

This compound can serve as a starting material for the synthesis of a variety of naphthalene (B1677914) derivatives. For example, reaction with different amines would yield a library of naphthalen-1-ylacetamides, some of which could have potential biological activities. Similarly, reaction with alcohols or thiols would produce the corresponding esters or thioesters. The mild reaction conditions often required for the displacement of the 4-nitrophenoxide leaving group make this a versatile method for introducing the naphthalen-1-ylacetyl group into various molecular frameworks. The synthesis of bioactive molecules often relies on the strategic use of such activated precursors to build complex structures efficiently. ijprt.orgnih.gov

The naphthalen-1-ylacetyl group can be a key structural component in larger, more complex molecules. This compound provides a convenient way to incorporate this scaffold. For instance, it could be used in the synthesis of custom amino acid derivatives for peptide synthesis, or in the construction of ligands for metal complexes. The naphthalene unit itself is a common feature in many biologically active compounds and functional materials. tandfonline.com

Enzymatic and Biocatalytic Interactions of 4 Nitrophenyl 2 Naphthalen 1 Ylacetate

Substrate Specificity and Recognition by Hydrolase Enzymes

The ability of an enzyme to bind and transform a specific substrate is governed by the three-dimensional architecture and chemical environment of its active site. For (4-nitrophenyl) 2-naphthalen-1-ylacetate, the large, hydrophobic 2-naphthalen-1-ylacetyl group is the primary determinant for recognition by hydrolase enzymes.

Enzymes with large, open, and hydrophobic active site cavities are predicted to be more capable of hydrolyzing bulky aromatic esters. acs.org Studies on various esterases have shown that substrate specificity is a complex trait that cannot be easily predicted from the amino acid sequence alone. eie.gr However, structural analyses reveal that the volume of the active site and its exposure to solvent are critical factors. acs.org For instance, research on two esterases from Rhizomucor miehei, RmEstA and RmEstB, demonstrated that their different substrate specificities were attributable to the architecture of their substrate-binding pockets. nih.gov In RmEstB, the presence of bulky aromatic residues like phenylalanine and tryptophan within the active site physically blocks the pocket, restricting its activity to esters with smaller acyl chains (C2-C8). nih.gov Conversely, enzymes with a more accommodating active site can process larger substrates. This suggests that hydrolases capable of acting on this compound would likely possess a binding pocket with fewer obstructive residues and a topology suitable for the naphthalene (B1677914) ring system.

Promiscuous aminopeptidases have also been shown to exhibit esterase activity against a wide range of aromatic esters. figshare.com Molecular docking studies of these enzymes indicate that a combination of hydrogen bonding, hydrophobic interactions, and π–π stacking is essential for stabilizing the enzyme-substrate complex and facilitating hydrolysis. figshare.com The naphthalene moiety of this compound would be particularly suited for engaging in such hydrophobic and π–π stacking interactions within an appropriately configured active site.

Esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are serine hydrolases that catalyze the cleavage of ester bonds. scielo.brnih.gov Despite differences in their natural substrates (esterases prefer soluble, short-chain esters while lipases act on insoluble, long-chain triglycerides at lipid-water interfaces), they share a common catalytic mechanism. nih.gov This mechanism relies on a catalytic triad (B1167595), most commonly composed of serine (Ser), histidine (His), and aspartic acid (Asp) or glutamic acid (Glu) residues, located within the enzyme's active site. stackexchange.com

The hydrolysis of an ester like this compound proceeds through a two-step "ping-pong" mechanism involving an acyl-enzyme intermediate: researchgate.net

Acylation: The process begins with the activation of the catalytic serine. The histidine residue, acting as a general base, abstracts a proton from the serine's hydroxyl group, increasing its nucleophilicity. stackexchange.com The activated serine oxygen then performs a nucleophilic attack on the carbonyl carbon of the ester substrate. This forms a high-energy, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by hydrogen bonds from nearby amino acid residues in a region known as the "oxyanion hole." The intermediate then collapses, leading to the cleavage of the ester bond. The 4-nitrophenolate (B89219) leaving group is released, and a covalent acyl-enzyme intermediate is formed, where the 2-naphthalen-1-ylacetyl group is attached to the serine residue. researchgate.net

Deacylation: A water molecule enters the active site and is activated by the histidine residue, which now acts as a general acid. The activated water (as a hydroxide (B78521) ion) attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate, which is again stabilized by the oxyanion hole. stackexchange.comresearchgate.net This intermediate collapses, releasing the 2-naphthalene-1-acetic acid product and regenerating the free, active enzyme, ready for another catalytic cycle.

This fundamental mechanism is conserved across a vast range of serine hydrolases and is the basis for their ability to hydrolyze this compound. stackexchange.com

Serine hydrolases constitute a large and diverse superfamily of enzymes, all of which utilize a nucleophilic serine residue in their active site for catalysis. scielo.br The interaction between a serine hydrolase and a substrate such as this compound is critically dependent on the precise geometry and chemical nature of the active site.

The active site is not merely a static binding location but a dynamic environment that facilitates catalysis. The catalytic triad (e.g., Ser-His-Asp) is the core functional unit. stackexchange.com The aspartate residue serves to orient the histidine and stabilize the positive charge it develops during the transition states, thereby enhancing its ability to act as a proton shuttle.

The specificity for the bulky naphthalene group of the substrate is determined by the "binding pocket," which accommodates the acyl portion of the ester. The composition of this pocket dictates the enzyme's preference. For an enzyme to effectively hydrolyze this compound, its binding pocket must be sufficiently large and feature hydrophobic residues (e.g., leucine, isoleucine, phenylalanine) that can form favorable van der Waals and π-stacking interactions with the aromatic naphthalene ring system. eie.grfigshare.com Docking analyses have shown that such hydrophobic interactions are key for the stable binding of substrates in the active site. eie.gr The presence of bulky residues that constrict the active site would lead to steric hindrance, resulting in low or no activity towards this substrate. nih.gov

Kinetic Characterization of Enzymatic Reactions

The Michaelis-Menten model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vₘₐₓ), and the Michaelis constant (Kₘ).

Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Kₘ is the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is often used as an inverse measure of the enzyme's affinity for the substrate; a lower Kₘ value generally indicates a higher affinity. mdpi.com

kₖₐₜ , the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated as Vₘₐₓ / [E]ₜ, where [E]ₜ is the total enzyme concentration.

The ratio kₖₐₜ/Kₘ is a measure of the enzyme's catalytic efficiency, reflecting both its binding affinity and its catalytic activity.

Studies on various lipases and esterases with a range of p-nitrophenyl esters demonstrate how the structure of the acyl group influences these kinetic parameters. For example, the activity of a lipase (B570770) from Acinetobacter sp. was shown to be specific to moderate-chain fatty acid esters. elsevier.es Similarly, a study on a wild-type lipase showed the highest activity with the eight-carbon p-nitrophenyl octanoate, with lower activity for both shorter and longer acyl chains. dergipark.org.tr This indicates that there is an optimal acyl group size and shape for fitting into the enzyme's active site.

The table below presents representative kinetic data from a study on a lipase from Acinetobacter sp. AU07, illustrating how kinetic parameters vary with the acyl chain length of different 4-nitrophenyl ester substrates. elsevier.es

For this compound, one would expect the Kₘ and Vₘₐₓ values to be highly dependent on the specific enzyme's ability to accommodate the bulky and rigid naphthalene structure.

The catalytic activity of enzymes is profoundly influenced by environmental factors, primarily pH and temperature. Each enzyme exhibits optimal activity within a specific range of these parameters, which relates to its structure, stability, and the ionization state of its active site residues.

Influence of pH: The pH of the reaction medium affects the protonation state of amino acid residues, particularly the histidine in the catalytic triad. The catalytic activity of serine hydrolases depends on the ability of histidine to function as both a general base (to activate the serine nucleophile) and a general acid (to protonate the leaving group and activate water). This dual role is only possible within a specific pH range, typically around neutral to slightly alkaline for many esterases and lipases. researchgate.netresearchgate.netresearchgate.net For example, an esterase from Serratia sp. showed maximum activity at pH 8.5, while one from recombinant E. coli had an optimum pH of 6.5. researchgate.netncsu.edu Deviations from the optimal pH lead to a rapid decrease in activity as the ionization states of the catalytic residues become non-ideal for catalysis.

Influence of Temperature: Temperature affects enzyme activity in two ways. Initially, increasing the temperature raises the kinetic energy of both the enzyme and substrate molecules, leading to more frequent collisions and an increased reaction rate, up to an optimum temperature. researchgate.netncsu.edu For instance, esterases from different sources have shown optimal temperatures ranging from 50°C to 80°C. researchgate.net However, beyond this optimum, the enzyme's three-dimensional structure begins to denature. The thermal energy disrupts the weak non-covalent bonds that maintain the protein's native conformation, leading to a loss of the active site's integrity and a sharp drop in activity. nih.gov The thermal stability of an enzyme is a critical parameter; an esterase from Serratia sp. was stable for hours at 35°C but had a half-life of only 3 hours at 60°C. researchgate.net

Mechanistic Insights into Biocatalyzed Transformations

Furthermore, the enzyme's active site provides a unique microenvironment that facilitates the transformation. The precise orientation of the substrate relative to the catalytic triad is crucial for efficient catalysis. The binding of the naphthalene ring within a hydrophobic pocket correctly positions the ester's carbonyl group for nucleophilic attack by the catalytic serine. This precise positioning, a key feature of enzyme catalysis, dramatically lowers the activation energy of the reaction compared to non-catalyzed hydrolysis in solution. The use of substrates with varying electronic properties in the acyl group can provide further mechanistic insights through structure-activity relationships, such as Hammett plots, which correlate reaction rates with the electron-donating or -withdrawing nature of substituents. semanticscholar.org

Enzyme-Substrate Binding Dynamics

There is currently no specific research data available that details the binding dynamics between this compound and any particular enzyme. General principles of enzyme-substrate interactions suggest that the binding would be governed by the three-dimensional structure of the enzyme's active site and the physicochemical properties of the substrate. The induced-fit model, a widely accepted concept in enzymology, posits that the initial binding of the substrate induces a conformational change in the enzyme, leading to a more complementary fit that facilitates catalysis. However, without experimental data, any description of the binding of this compound remains speculative.

Elucidation of Catalytic Mechanisms (e.g., Ping-Pong, Ternary Complex)

Similarly, the catalytic mechanism for the enzymatic hydrolysis of this compound has not been specifically elucidated in the scientific literature. For many esterases that hydrolyze p-nitrophenyl esters, the mechanism often involves a catalytic triad (typically serine, histidine, and aspartate) in the enzyme's active site. This generally proceeds via a two-step process. First, the serine residue performs a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate and the release of the alcohol (in this case, 4-nitrophenol). This is followed by the hydrolysis of the acyl-enzyme intermediate, regenerating the free enzyme. This type of mechanism is a classic example of a Ping-Pong mechanism. However, it is important to note that this is a generalized mechanism for esterases and has not been specifically confirmed for this compound.

Due to the absence of specific research on this compound, no data tables with kinetic parameters or detailed research findings can be provided. Further experimental studies are required to characterize the enzymatic and biocatalytic interactions of this compound.

Advanced Chemical Derivatization and Supramolecular Assembly Strategies

Synthesis of Polymeric Materials Incorporating (4-nitrophenyl) 2-naphthalen-1-ylacetate Moieties

The integration of the this compound moiety into a polymer backbone can impart unique optical, thermal, and recognition properties to the resulting material. The synthesis of such functional polymers requires careful selection of polymerization techniques that are tolerant of the ester functionality and the aromatic nature of the side groups.